Physicochemical Profiling and Synthetic Methodologies of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile: A Technical Whitepaper
Physicochemical Profiling and Synthetic Methodologies of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile: A Technical Whitepaper
Executive Summary & Chemical Identity
As researchers operating out of Japan's leading pharmaceutical hubs, we continuously seek highly functionalized heterocyclic building blocks to drive next-generation drug discovery. 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (CAS: 2060030-41-1) has emerged as a scaffold of significant interest, particularly in the development of kinase inhibitors and targeted anticancer therapeutics.
The quinoline core—substituted with an amino group, a hydroxyl group (which exhibits tautomerism with its quinolone form), a cyano group, and a heavy bromine atom—provides a versatile, rigid framework for structural elaboration. This whitepaper details the physicochemical properties, causality-driven synthetic methodologies, and biological evaluation protocols for this compound.
Physicochemical Properties
A compound's physicochemical profile dictates its solubility, reactivity, and binding affinity within biological targets. The strategic placement of the bromine atom at the C7 position, combined with the hydrogen-bonding network at the C2, C3, and C4 positions, creates a highly specific pharmacophore.
Table 1: Core Quantitative Physicochemical Parameters
| Property | Value | Causality / Structural Implication |
| Molecular Formula | C₁₀H₆BrN₃O | Defines the baseline atomic composition and isotopic distribution. |
| Molecular Weight | 264.08 g/mol | Falls well within Lipinski's Rule of 5, ensuring optimal baseline parameters for oral bioavailability. |
| CAS Registry Number | 2060030-41-1 | Unique identifier for procurement, safety tracking, and database cross-referencing [1]. |
| Topological Polar Surface Area (TPSA) | ~90.1 Ų | Strikes a critical balance between aqueous solubility and cellular membrane permeability. |
| Hydrogen Bond Donors | 3 (-NH₂, -OH) | Facilitates critical hinge-binder interactions within the ATP-binding pockets of kinases. |
| Hydrogen Bond Acceptors | 4 (N, O, C≡N) | Enhances target specificity via localized dipole-dipole interactions. |
| Halogen Bonding Potential | High (C7-Br) | The polarizable bromine atom at C7 forms orthogonal halogen bonds with backbone carbonyls in protein targets, significantly boosting binding affinity. |
Synthetic Methodology and Mechanistic Rationale
The synthesis of 2-amino-4-hydroxyquinoline-3-carbonitriles traditionally involves the base-catalyzed condensation of an activated anthranilic acid derivative with malononitrile. Recent optimized protocols [2] utilize N-(2-aminobenzoyl)benzotriazoles to improve yields and circumvent the need for excessively harsh reaction conditions.
Fig 1: Base-catalyzed condensation workflow for quinoline-3-carbonitrile synthesis.
Step-by-Step Synthesis Protocol
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Reagent Preparation: Dissolve 10 mmol of N-(2-amino-4-bromobenzoyl)benzotriazole and 10 mmol of malononitrile in 60 mL of anhydrous 1,4-dioxane.
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Expert Insight (Causality): 1,4-dioxane is deliberately selected over lower-boiling ethereal solvents like THF. Its higher boiling point (~101°C) provides the necessary thermal energy to drive the subsequent intramolecular cyclization step immediately following the initial nucleophilic attack.
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Base Addition: Add 10 mmol of potassium tert-butoxide (tert-BuOK) to the reaction mixture.
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Expert Insight (Causality):tert-BuOK is a bulky, sterically hindered, non-nucleophilic base. It selectively deprotonates the highly acidic methylene protons of malononitrile (pKa ~11) to form the reactive carbanion, without initiating an unwanted nucleophilic attack on the benzotriazole leaving group.
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Reflux: Heat the mixture to reflux for 2 hours under an inert nitrogen atmosphere. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase.
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Quenching and Precipitation: Cool the reaction to room temperature, remove the solvent under reduced pressure, and acidify the remaining residue to pH 2 using 2N HCl.
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Expert Insight (Causality): Acidification serves a dual purpose: it completely neutralizes the strong base to quench the reaction, and it forces the precipitation of the target compound by protonating the quinoline nitrogen. This shifts the equilibrium toward the insoluble, neutral/zwitterionic form in the aqueous medium.
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Purification: Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from ethanol to achieve >95% purity.
Biological Application: EGFR Kinase Inhibition
Quinoline-3-carbonitriles are prominent scaffolds for Epidermal Growth Factor Receptor (EGFR) inhibitors [2]. The 2-amino and 4-hydroxy groups act as critical hinge-binding motifs, effectively mimicking the adenine ring of ATP. The 7-bromo substituent projects deeply into the hydrophobic pocket of the kinase domain. Here, its polarizability allows for strong van der Waals interactions and specific halogen bonding, which significantly increases the binding affinity compared to unhalogenated or fluorinated analogs.
Fig 2: Mechanism of action: competitive inhibition of the EGFR signaling cascade.
Experimental Workflow: Self-Validating Kinase Assay Protocol
To evaluate the inhibitory potency (IC₅₀) of the synthesized compound against EGFR, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed.
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Assay Setup: Prepare a 384-well low-volume microplate.
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Reagent Dispensing: Add 5 µL of recombinant EGFR kinase domain (optimized concentration), 5 µL of the quinoline inhibitor (prepared via serial dilutions in DMSO, ensuring final assay DMSO concentration remains <1%), and 10 µL of the ATP/substrate mixture.
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Internal Controls (Self-Validation System):
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Positive Control: Include wells with Erlotinib (a known, potent EGFR inhibitor) to validate the assay's sensitivity and dynamic range.
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Vehicle Control (Max Signal): Include wells with 1% DMSO (no inhibitor) to establish the maximum uninhibited kinase activity.
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Background Control (Min Signal): Include wells containing buffer and substrate, but no enzyme, to establish baseline fluorescence noise.
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Incubation & Detection: Incubate the plate for 60 minutes at room temperature (22-25°C). Add the TR-FRET detection antibody (e.g., Europium-labeled anti-phosphotyrosine). Read the plate on a compatible microplate reader at excitation 340 nm and dual emissions at 615 nm and 665 nm.
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Data Quality Assurance: Calculate the Z'-factor using the Max (Vehicle) and Min (Background) controls.
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Expert Insight (Causality): A Z'-factor > 0.5 mathematically confirms that the separation band between the positive and negative controls is wide enough, proving the assay is robust and the resulting IC₅₀ data is highly trustworthy.
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Conclusion
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile represents a sophisticated intersection of precise physicochemical tuning and practical synthetic accessibility. By leveraging bulky bases in multicomponent condensations, researchers can efficiently access this scaffold. Its inherent structural properties—specifically the strategic placement of the bromine atom for halogen bonding and the amino/hydroxyl groups for hinge binding—make it an invaluable precursor for next-generation targeted therapeutics in oncology.
References
- BLD Pharmatech Co., Limited. "BLD Pharmatech Co., Limited (Page 123) @ ChemBuyersGuide.com, Inc." ChemBuyersGuide.
- Şenol, et al. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition." TÜBİTAK Academic Journals.
